molecular formula C10H12O2 B1672232 Isoeugenol CAS No. 97-54-1

Isoeugenol

Cat. No. B1672232
CAS RN: 97-54-1
M. Wt: 164.2 g/mol
InChI Key: BJIOGJUNALELMI-ONEGZZNKSA-N
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Description

Isoeugenol is a propenyl-substituted guaiacol, a phenylpropanoid. It occurs in the essential oils of plants such as ylang-ylang (Cananga odorata), and is a component of wood smoke and liquid smoke . It can be synthesized from eugenol and has been used in the manufacture of vanillin . It may occur as either the cis (Z) or trans (E) isomer . Isoeugenol is one of several phenolic compounds responsible for the mold-inhibiting effect of smoke on meats and cheeses .


Synthesis Analysis

Isoeugenol can be synthesized from eugenol . In a 25 ml flask, 4.2 mg of rhodium trichloride (RhCl3) is added and dissolved in about 3 drops of absolute ethanol. Then 20.0 mmol (3.284 g) of the eugenol obtained in step (1) is added. The reaction at 140-145 °C for 3-5h, the reaction liquid gradually changes from pale yellow to bright orange then dark orange .


Molecular Structure Analysis

The chemical formula of Isoeugenol is C10H12O2 . The Isoeugenol molecule contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .


Chemical Reactions Analysis

Isoeugenol’s interaction with phospholipid membranes was concentration-dependent, indicating increased membrane fluidity and a non-disruptive permeabilization mechanism . The interaction between isoeugenol and bilayers was reversible, and caused membranes to display heterogeneous topography, an increased mass, and a higher degree of hydration .


Physical And Chemical Properties Analysis

Isoeugenol is an oily yellowish compound that occurs in a liquid (cis) or crystalline (trans) state . The melting point of isoeugenol is 33°C (91.0°F) (trans). The boiling point has been reported to be 133.0°C (271.4°F) (cis) and 140.0°C (284.0°F) (trans) .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Isoeugenol, along with its relative eugenol, has been identified for its potential in alleviating and preventing chronic diseases such as cancer and inflammatory conditions. The antioxidant, anti-proliferative, and anti-inflammatory activities of these compounds have been explored in both in vitro and in vivo settings. Notably, isoeugenol's radical-scavenging abilities contribute to its potential in disease modulation, highlighting its multifaceted antioxidant activities within a single molecule (Fujisawa & Murakami, 2016).

Patch Test Reactivity and Clinical Relevance

In the context of dermatology, the correlation between patch test reactivity and use test outcomes has been investigated for various chemical allergens, including isoeugenol. Studies suggest a concordance between patch testing with serial dilutions of isoeugenol and the outcome of use tests, shedding light on factors influencing the reactivity and aiding in the identification of individuals at higher risk of developing clinical conditions due to exposure (Villarama & Maibach, 2004).

Anesthetic Use in Aquatic Species

Isoeugenol has also been explored for its anesthetic properties, particularly in aquatic species such as teleostean fishes. The use of isoeugenol-based anesthetics like AQUI-S has been noted for its negligible impact on stress markers like cortisol and catecholamines in the blood, suggesting its suitability for various scientific and aquaculture applications without inducing significant physiological stress in fish (Soldatov, 2021).

Anti-infective Properties

The anti-infective properties of volatile phenolics, including isoeugenol, have been comprehensively reviewed. These compounds, known for their broad-spectrum antimicrobial activity, have shown effectiveness against pathogenic bacteria and fungi, including drug-resistant and biofilm-forming microorganisms. Isoeugenol, along with eugenol, thymol, and carvacrol, demonstrates promising prospects for biomedical applications, especially in combating antimicrobial resistance (Ahmad et al., 2021).

Safety And Hazards

The safety of Isoeugenol has been evaluated by the Research Institute for Fragrance Materials Expert Panel (REXPAN). Based on this evaluation, an International Fragrance Association (IFRA) Standard has been established. The IFRA Standard restricts the use of Isoeugenol in fragrances because of potential sensitization .

Future Directions

Vanillin biotechnology has emerged as a sustainable and cost-effective alternative to supply vanillin . An epoxide-diol pathway that transforming the eugenol isomer, isoeugenol, to vanillin via oxidation of the side chains of isoeugenol has been revealed in bacteria such as Bacillus . The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which is encoded by the gene IEM for the conversion of isoeugenol to vanillin .

properties

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]phenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+
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InChI Key

BJIOGJUNALELMI-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O)OC
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Molecular Formula

C10H12O2
Record name ISOEUGENOL
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Related CAS

63661-65-4 (sodium salt)
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DSSTOX Substance ID

DTXSID50872350
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Molecular Weight

164.20 g/mol
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Physical Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils., Liquid, 97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index], Pale yellow, viscous liquid; floral, carnation-like aroma
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Boiling Point

511 °F at 760 mmHg (NTP, 1992), 266 °C, 125.00 to 126.00 °C. @ 14.00 mm Hg
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Flash Point

235 °F (NTP, 1992), 235 °F, >212 °F(>100 °C)(closed cup)
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Solubility

Slightly soluble (NTP, 1992), In water, 810 mg/L at 25 °C, Miscible with alcohol and ether, Soluble in alcohol, ether and other organic solvents, Soluble in most fixed oils, soluble (in ethanol)
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Density

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.080 g/cu cm at 25 °C, 1.079-1.085
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Vapor Pressure

0.02 mmHg at 77 °F (NTP, 1992), 0.02 [mmHg], 0.0135 mm Hg at 25 /extrapolated/
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Mechanism of Action

/The investigators/ previously demonstrated in the human promyelocytic cell line THP-1 that all allergens tested, with the exception of the prohapten isoeugenol, induced a dose-related release of interleukin-8 (IL-8). .. The present study ... investigated whether this abnormal behavior was regulated by the AU-rich element-binding proteins HuR and tristetraprolin (TTP) or by the downstream molecule suppressor of cytokine signaling (SOCS)-3. The contact allergens isoeugenol, diethylmaleate (DEM), and 2,4-dinitrochlorobenzene (DNCB), and the irritant salicylic acid were used as reference compounds. Chemicals were used at concentrations that induced a 20% decrease in cell viability as assessed by propidium iodide staining, namely 100 ug/mL (0.61 mM) for isoeugenol, 100 ug/mL (0.58 mM) for DEM, 3 ug/mL (14.8 uM) for DNCB, and 250 ug/mL (1.81 mM) for salicylic acid. Time course experiments of IL-8 mRNA expression and assessment of IL-8 mRNA half-life, indicated a decreased IL-8 mRNA stability in isoeugenol-treated cells. We could demonstrate that a combination and regulation of HuR and TTP following exposure to contact allergens resulted in a different modulation of IL-8 mRNA half-life and release. The increased expression of TTP in THP-1 cells treated with isoeugenol results in destabilization of the IL-8 mRNA, which can account for the lack of IL-8 release. In contrast, the strong allergen DNCB failing to up-regulate TTP, while inducing HuR, resulted in longer IL-8 mRNA half-life and protein release. SOCS-3 was induced only in isoeugenol-treated cells; however, its modulation did not rescue the lack of IL-8 release, indicating that it is unlikely to be involved in the lack of IL-8 production. Finally, the destabilization effect of isoeugenol on IL-8 mRNA expression together with SOCS-3 expression resulted in an anti-inflammatory effect, as demonstrated by the ability of isoeugenol to modulate LPS or ionomycin-induced cytokine release., Isoeugenol and its structural analog eugenol suppressed the lymphoproliferative response to concanavalin A stimulation in B6C3F1 mouse splenocyte cultures. Isoeugenol inhibited phorbol 12-myristate 13-acetate (PMA) plus ionomycin (Io)-induced IL-2 mRNA expression and protein secretion in B6C3F1 mouse splenocytes, and in EL4.IL-2 mouse T-cells, as determined by real-time RT-PCR and ELISA, respectively. To further characterize the inhibitory mechanism of isoeugenol at the transcriptional level, ... the DNA binding activity of the transcription factors for IL-2 using an electrophoretic mobility shift assay /was examined/. Isoeugenol decreased the binding activity of NF-AT and NF-kappaB in PMA/Io-stimulated EL4.IL-2 cells, but no significant effect was observed for AP-1 or Oct binding activity. Western blot analysis showed that isoeugenol also decreased the nuclear translocation of cytoplasmic NF-AT and NF-kappaB. These results suggest that isoeugenol suppresses IL-2 production through a decrease of IL-2 mRNA expression and that the inhibition is mediated, at least in part, through the down-regulation of NF-AT and NF-kappaB., The phenolic derivatives eugenol and isoeugenol, which are naturally found in essential oils of different spices, are commonly used as fragrances. Recently data demonstrated that growth suppression produced by these substances occurs in keratinocytes and that the effects may be mediated via aryl hydrocarbon receptor (AhR) interactions. In this study the effects of eugenol and isoeugenol were determined on intracellular localization of AhR, AhR target gene expression, AhR-dependent cell cycle regulation, and proliferation in HaCaT cells. Both compounds produced a rapid and marked translocation of AhR into the nucleus, induced the expression of the AhR target genes cytochrome P-450 1A1 (CYP1A1) and AhR repressor (AhRR), and inhibited proliferation of HaCaT cells. Among the G(1) phase cell cycle-related proteins, levels of the retinoblastoma protein (RB), which is known to interact with AhR, and levels of the cyclin dependent kinase (CDK) 6 were reduced by eugenol and isoeugenol, whereas steady-state levels of CDK2 and CDK4 remained unaffected. Protein levels of CDK inhibitor (CKI) p27(KIP1), known to be modulated in an AhR-dependent manner, were increased after treatment with both substances. In conclusion, data show that the antiproliferative properties of eugenol and isoeugenol in HaCaT cells are mediated through AhR ... ., Effects of eugenol compounds on the production of nitric oxide (NO) in RAW264.7 macrophages were analyzed in relation to the anti-inflammatory action of these compounds. Eugenol and isoeugenol inhibited lipopolysaccharide (LPS)-dependent production of NO, which was due to the inhibition of protein synthesis of inducible nitric oxide synthase (iNOS). Isoeugenol showed the most effective inhibitory effect and eugenol was less effective. LPS-dependent expression of cyclooxygenase-2 (COX-2) protein was also inhibited markedly by isoeugenol, and less effectively by eugenol. Anti-inflammatory action of eugenol compounds may be explained by the inhibition of NO production and COX-2 expression, the pro-inflammatory mediators., For more Mechanism of Action (Complete) data for Isoeugenol (8 total), please visit the HSDB record page.
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Product Name

Isoeugenol

Color/Form

Oily liquid; easily becomes somewhat yellow

CAS RN

97-54-1, 5932-68-3
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Record name (E)-Isoeugenol
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Record name Isoeugenol
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Record name ISOEUGENOL, (E)-
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Record name Isoeugenol
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Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
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Melting Point

14 °F (NTP, 1992), -10 °C
Record name ISOEUGENOL
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Record name Isoeugenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoeugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.